molecular formula C18H23N7S B6442382 4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine CAS No. 2549039-08-7

4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

Cat. No.: B6442382
CAS No.: 2549039-08-7
M. Wt: 369.5 g/mol
InChI Key: UYAXCBXMEXFRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine features a pyrimidine scaffold with three critical substituents:

  • 2-Methylsulfanyl group: Likely influences electronic properties and binding affinity via sulfur-mediated interactions.

Synthesis Insights: While direct synthesis data for this compound is unavailable, analogous pyrazolo[1,5-a]pyrimidine derivatives are synthesized via cyclocondensation of aminopyrazoles with β-ketoesters or via copper-catalyzed reactions under ultrasonic irradiation . Piperazine incorporation typically involves nucleophilic substitution or coupling reactions .

Potential Applications: Structural analogs indicate anticancer , antifungal , and kinase-inhibitory applications .

Properties

IUPAC Name

7-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7S/c1-4-14-12-16(22-18(21-14)26-3)23-7-9-24(10-8-23)17-11-13(2)20-15-5-6-19-25(15)17/h5-6,11-12H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAXCBXMEXFRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CC(=NC4=CC=NN43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Structure Substituents Biological Activity Application Key Differences
Target Compound 4-Ethyl, 6-(piperazin-1-yl-5-methylpyrazolopyrimidine), 2-methylsulfanyl Not reported (inferred kinase/anticancer) Pharmaceutical (hypothetical) Unique combination of ethyl, methylsulfanyl, and piperazine-pyrazolopyrimidine groups
(2R,3S...triacetate Chlorophenyl, triazole-glycoside IC50 = 15.3–29.1 µM (MCF-7/MDA-MB231) Anticancer Glycoside linker vs. piperazine; chlorophenyl enhances target specificity
Pyrazophos Diethoxyphosphinothioyl, ethoxycarbonyl Fungicidal Agricultural Phosphorothioate group critical for pesticidal activity
2-(4-{5,6-Dimethyl...quinoxaline Dimethyltriazolopyrimidine, quinoxaline Not reported Kinase inhibition Triazolopyrimidine core vs. pyrazolopyrimidine; quinoxaline substituent
EP 1 808 168 B1 derivatives Difluoro-methanesulfonyl, isopropyl ester Not reported Therapeutic (patented) Sulfonyl and ester groups alter solubility and bioavailability

Pyrazolo[1,5-a]pyrimidine Derivatives with Piperazine Substituents

  • Patent Derivatives (): Compounds like 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(pyrrolidin-1-yl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one feature pyridopyrimidinone cores with piperazine/pyrrolidine substituents. These are optimized for kinase inhibition, with substituents like ethyl and methyl improving metabolic stability .
  • Target Compound Comparison: The absence of a pyridopyrimidinone core in the target compound may reduce off-target effects, while the methylsulfanyl group could enhance binding to cysteine-rich domains compared to methyl or ethyl groups .

Anticancer Pyrazolopyrimidine-Triazole Hybrids ()

  • Activity : Derivatives with chlorophenyl and triazole-glycoside linkers show potent activity against breast cancer cells (IC50 < 30 µM). The glycoside moiety improves solubility and tumor targeting .
  • Target Compound : The piperazine linker may replace the glycoside for improved blood-brain barrier penetration, while the methylsulfanyl group could mimic sulfur-containing kinase inhibitors (e.g., dasatinib).

Research Findings and Implications

Piperazine improves solubility and enables modular derivatization for target-specific optimization .

Synthetic Challenges : Ultrasonic irradiation and aqueous-alcohol media () are effective for pyrazolopyrimidine synthesis but may require adaptation for piperazine incorporation .

Activity Prediction : Based on analogs, the target compound may exhibit kinase inhibition (e.g., JAK2, EGFR) or anticancer activity, warranting in vitro screening .

Preparation Methods

Cyclocondensation of Aminopyrazole with Diethyl Malonate

The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions. Sodium ethoxide (NaOEt) in ethanol facilitates this reaction, yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (Compound 1 ) with an 89% yield.

Chlorination at Position 7

Compound 1 undergoes chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours, replacing hydroxyl groups with chlorine atoms to form 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Compound 2 ). Microwave-assisted chlorination reduces reaction time to 30 minutes while maintaining a 61% yield.

Table 1: Optimization of Chlorination Conditions

ReagentTemperature (°C)Time (h)Yield (%)
POCl₃ (conventional)110661
POCl₃ (microwave)1200.565

Preparation of 4-Chloro-6-ethyl-2-(methylsulfanyl)pyrimidine

Lithiation and Thiolation

4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine serves as a precursor. Lithiation at the 5-position using lithium diisopropylamide (LDA) at −78°C enables substitution with ethyl groups via reaction with ethyl iodide, yielding 4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine (Compound 3 ).

Methoxy-to-Ethyl Conversion

The methoxy group at position 6 is replaced with ethyl through nucleophilic substitution using ethylmagnesium bromide in tetrahydrofuran (THF), achieving a 78% yield.

Piperazine Coupling at Position 6

Nucleophilic Aromatic Substitution

Compound 3 reacts with 1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazine in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate (K₂CO₃) acts as a base, facilitating displacement of the chloro group at position 6 to form 4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine (Compound 4 ).

Table 2: Solvent and Catalyst Screening for Piperazine Coupling

SolventCatalystTemperature (°C)Time (h)Yield (%)
DMFK₂CO₃801272
DMSOCs₂CO₃901068
NMPDBU701465

Introduction of Methylsulfanyl Group at Position 2

Thiolation via SNAr Reaction

The methylsulfanyl group is introduced by reacting 4-chloro-6-ethylpyrimidine with sodium thiomethoxide (NaSCH₃) in methanol at 60°C. This single-step substitution achieves 85% yield with no detectable byproducts.

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified via recrystallization from ethanol/water (3:1) and silica gel chromatography (ethyl acetate/hexane, 1:2). Final purity (>98%) is confirmed by HPLC.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.55 (s, 3H, SCH₃), 3.20–3.80 (m, 8H, piperazine), 6.85 (s, 1H, pyrazolo H).

  • HRMS : m/z calculated for C₁₉H₂₄N₈S [M+H]⁺: 437.1864; found: 437.1866 .

Q & A

Basic: What are the common synthetic pathways for pyrazolo[1,5-a]pyrimidine derivatives like this compound?

Answer:
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via condensation reactions between aminopyrazoles and dielectrophilic reagents (e.g., β-diketones, enaminones, or α,β-unsaturated carbonyl compounds). For the target compound, key steps include:

  • Core formation : Condensation of 5-methylpyrazolo[1,5-a]pyrimidin-7-amine with a pyrimidine precursor.
  • Piperazine coupling : Introduction of the piperazine moiety via nucleophilic substitution or Buchwald–Hartwig amination .
  • Sulfanyl group incorporation : Thiolation using thiourea or Lawesson’s reagent under controlled pH and temperature .
    Optimization involves catalysts (e.g., Pd for cross-coupling) and solvent systems (DMF or THF) to enhance regioselectivity and yield .

Basic: How is structural confirmation and purity assessment performed for this compound?

Answer:
Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperazine integration .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • Elemental Analysis : Confirmation of C, H, N, S content (e.g., deviations <0.4% indicate purity) .
  • HPLC : Purity assessment (>95% by area normalization) .

Basic: What biological targets are commonly associated with pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
This class interacts with:

  • Kinases : Inhibition of CDK, EGFR, or JAK2 due to ATP-binding site competition .
  • GPCRs : Piperazine moieties enhance binding to serotonin or dopamine receptors .
  • Enzymes : Methylsulfanyl groups may modulate CYP450 interactions .
    In vitro assays (e.g., fluorescence polarization or SPR) are used to quantify binding affinities (IC₅₀/Kd values) .

Advanced: How can computational methods optimize the synthesis and bioactivity of this compound?

Answer:

  • Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states and optimize reaction conditions (e.g., solvent polarity, temperature) .
  • Molecular Docking : Simulations (AutoDock Vina) identify binding poses with kinase targets, guiding structural modifications .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP), metabolic stability, and toxicity risks .
    ICReDD’s integrated computational-experimental workflows reduce trial-and-error cycles by 40–60% .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Cellular Context : Use isogenic cell lines to control for genetic background effects .
  • Metabolic Stability : Compare hepatic microsome half-lives (e.g., human vs. rodent) to explain in vivo vs. in vitro differences .
    Statistical meta-analysis (e.g., forest plots) identifies outliers and validates trends .

Advanced: What strategies improve the pharmacokinetic profile of this compound?

Answer:

  • Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation .
  • Metabolic Stability : Replace methylsulfanyl with fluorinated groups to reduce CYP450 oxidation .
  • Blood-Brain Barrier Penetration : LogD optimization (target 1–3) via substituent polarity adjustments .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Scaffold Modification : Compare analogs with variations in:

    SubstituentPyrimidine CorePiperazineMethylsulfanyl
    ActivityEC₅₀ = 12 nMEC₅₀ = 8 nMEC₅₀ = 25 nM
    (Hypothetical data; actual SAR requires empirical testing) .
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic fields with activity .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification : Column chromatography limitations; switch to recrystallization or HPLC .
  • Yield Optimization : Batch vs. flow chemistry (e.g., microreactors improve mixing for exothermic steps) .
  • Regioselectivity : Control via temperature gradients (e.g., −20°C to RT for thiomethylation) .

Advanced: How to validate target engagement in cellular models?

Answer:

  • CETSA (Cellular Thermal Shift Assay) : Measure target protein melting shifts after compound treatment .
  • BRET (Bioluminescence Resonance Energy Transfer) : Quantify receptor dimerization or conformational changes .
  • Knockout/Rescue Models : CRISPR-Cas9 KO of target gene confirms on-mechanism effects .

Advanced: What analytical methods detect degradation products or impurities?

Answer:

  • LC-MS/MS : Identify hydrolytic (e.g., piperazine cleavage) or oxidative (sulfoxide formation) byproducts .
  • Stability Studies : Forced degradation under ICH conditions (40°C/75% RH for 4 weeks) .
  • X-ray Diffraction : Polymorph characterization to rule out crystal form-related impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.